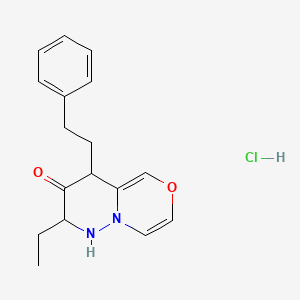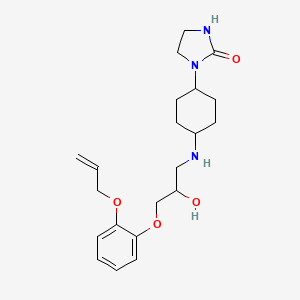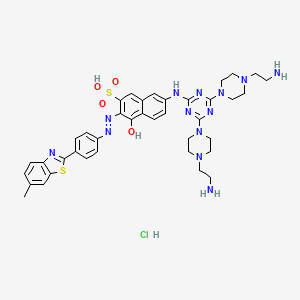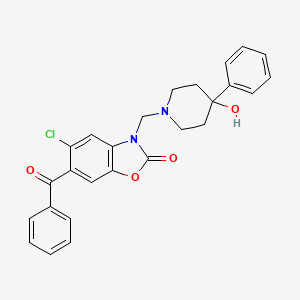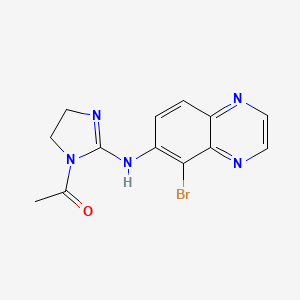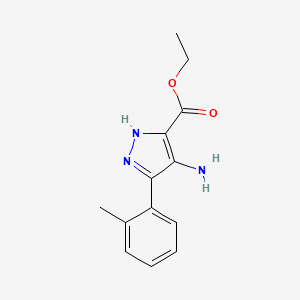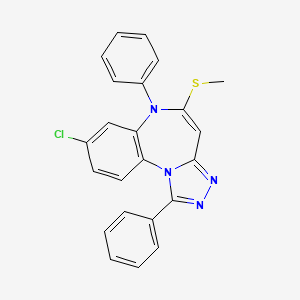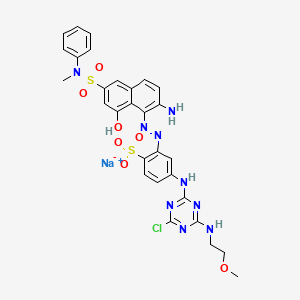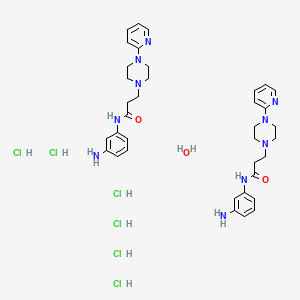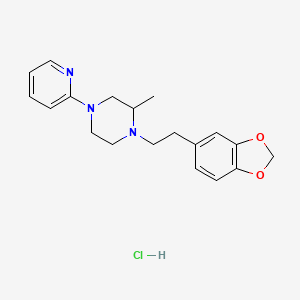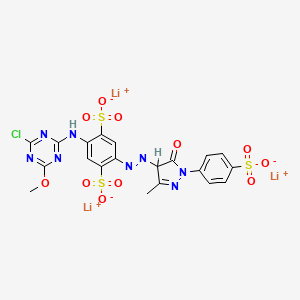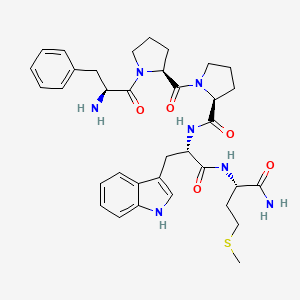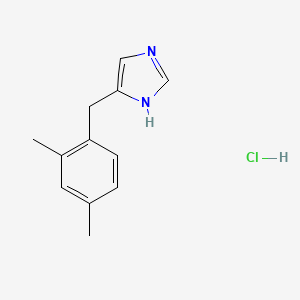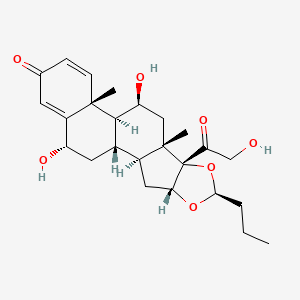
6alpha-Hydroxybudesonide, (11beta,16alpha(S))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Unique Ingredient Identifier C161153P9R is known as 6.alpha.-hydroxybudesonide, (11.beta.,16.alpha.(S))-. This compound is a derivative of budesonide, a corticosteroid used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H34O7, and it has a molecular weight of 446.5333 g/mol .
Méthodes De Préparation
The synthesis of 6.alpha.-hydroxybudesonide involves several steps, starting from budesonide. The hydroxylation at the 6.alpha. position is typically achieved through selective oxidation reactions. Common reagents used in this process include oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position . Industrial production methods may involve the use of biocatalysts or microbial fermentation to achieve the desired hydroxylation with high specificity and yield .
Analyse Des Réactions Chimiques
6.alpha.-hydroxybudesonide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming the parent budesonide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like halides.
Applications De Recherche Scientifique
6.alpha.-hydroxybudesonide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of budesonide and its metabolites.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its anti-inflammatory properties and potential use in treating respiratory diseases.
Industry: It is used in the development of new corticosteroid formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 6.alpha.-hydroxybudesonide involves its interaction with glucocorticoid receptors in the body. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects . The molecular targets include glucocorticoid receptors, and the pathways involved are primarily related to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
6.alpha.-hydroxybudesonide is similar to other hydroxylated derivatives of budesonide, such as 16.alpha.-hydroxybudesonide and 21-hydroxybudesonide. it is unique in its specific hydroxylation pattern, which imparts distinct pharmacological properties. Compared to its parent compound budesonide, 6.alpha.-hydroxybudesonide may exhibit different metabolic stability and receptor binding affinity . Similar compounds include:
- 16.alpha.-hydroxybudesonide
- 21-hydroxybudesonide
- Budesonide
Propriétés
Numéro CAS |
93861-53-1 |
|---|---|
Formule moléculaire |
C25H34O7 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(1S,2S,4R,6S,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21-,22+,23-,24-,25+/m0/s1 |
Clé InChI |
JBVVDXJXIDYDMF-RAIKMPMBSA-N |
SMILES isomérique |
CCC[C@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
SMILES canonique |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


